Diisopropyl sulfide

Description

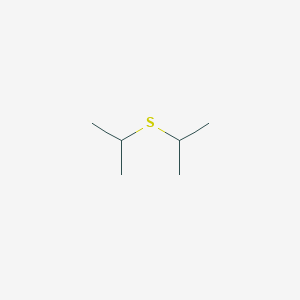

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDPYKBIRQXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060808 | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

120.00 to 122.00 °C. @ 760.00 mm Hg | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-80-9 | |

| Record name | Diisopropyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-78.1 °C | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diisopropyl sulfide CAS number 625-80-9 properties

An In-depth Technical Guide to Diisopropyl Sulfide (CAS 625-80-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 625-80-9) is an aliphatic thioether characterized by two isopropyl groups attached to a sulfur atom. It is a volatile, highly flammable liquid with a distinct sulfurous odor.[1][2] This document provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and key experimental procedures. Its primary applications are as a flavoring agent and as an intermediate or reagent in organic synthesis.[2][3] Due to its hazardous nature, strict adherence to safety guidelines is imperative when handling this compound.

Chemical Identification and Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name : 2-(propan-2-ylsulfanyl)propane[4][5]

-

Common Synonyms : Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane, Diisopropyl sulphide[2][6][7]

-

SMILES : CC(C)SC(C)C[8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a colorless liquid and is relatively non-polar, leading to its solubility in organic solvents and low solubility in water.[2][3]

| Property | Value | Source(s) |

| Molecular Weight | 118.24 g/mol | [4][6] |

| Appearance | Colorless, clear liquid | [1][4][9] |

| Odor | Strong, sulfurous, garlic-like stench | [1][2][3] |

| Density | 0.814 g/mL at 25 °C | [8] |

| 0.810 - 0.818 g/mL at 20 °C | [1] | |

| Boiling Point | 119-120 °C at 760 mmHg | [3] |

| 120 °C at 763 mmHg | [8] | |

| 120-122 °C at 760 mmHg | [1][6] | |

| Melting Point | -78.1 °C | [1][6] |

| -106 °C | [10] | |

| Flash Point | 7 °C (44.6 °F) - closed cup | [8][9] |

| Refractive Index | 1.4379 (n20/D) | [8] |

| 1.4350 - 1.4420 at 20 °C | [1] | |

| Vapor Pressure | 15.0 mmHg at 20 °C | [1] |

| Vapor Density | 4.0 (Air = 1) | [1] |

| Solubility | Soluble in alcohol. Not miscible or difficult to mix with water. | [1][3] |

| LogP (Octanol/Water) | 2.84 | [6][10] |

Chemical Structure

The diagram below illustrates the molecular structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[6][8]

GHS Hazard Information

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract) | ❗ | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem and commercial supplier safety data sheets.[6][8][9]

Safe Handling and Storage Protocol

Proper personal protective equipment (PPE), including safety goggles/faceshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK EN14387), is mandatory.[8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents, strong bases, and strong reducing agents.[3][9] The container must be kept tightly closed in a designated flammables area.[3][9]

-

Fire Safety : Use carbon dioxide, dry chemical powder, or chemical foam for extinguishing fires.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[9]

-

Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated and all ignition sources are removed.

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing symmetrical sulfides is the reaction of a corresponding alkyl halide with a sulfide source, such as sodium sulfide. The following is a representative protocol adapted from procedures for analogous dialkyl sulfides.

Reaction Principle : This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfide anion (S²⁻) acts as the nucleophile, displacing the halide from two molecules of the isopropyl halide.

Materials & Reagents :

-

2-Bromopropane (or 2-iodopropane)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (absolute)

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure :

-

Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.0 eq) in a minimal amount of water. Add ethanol to the flask.

-

Reaction : While stirring, add 2-bromopropane (2.1 eq) to the sodium sulfide solution.

-

Reflux : Gently heat the reaction mixture to reflux. Maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the product by adding diethyl ether and shaking vigorously. Separate the organic layer. Perform two additional extractions on the aqueous layer with diethyl ether.

-

Washing : Combine all organic extracts and wash sequentially with deionized water and then a saturated brine solution to remove residual salts and impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by fractional distillation to yield pure this compound.

Reaction of this compound with Disulfur Dichloride

This compound can be used as a starting material for the synthesis of more complex sulfur-containing heterocyclic compounds. The following protocol details its reaction with disulfur dichloride (S₂Cl₂) in the presence of DABCO.

Experimental Workflow :

Procedure :

-

Setup : A solution of this compound (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, ~10 eq) in chlorobenzene is prepared in a flask under a nitrogen atmosphere.

-

Addition : The solution is cooled to -40 °C. Disulfur dichloride (S₂Cl₂, ~10 eq) is added dropwise.

-

Reaction : The mixture is stirred under nitrogen at room temperature for 72 hours.

-

Reflux : Following the stirring period, the mixture is heated to reflux for 3 hours.

-

Work-up : The crude mixture is filtered through Celite to remove solids, and the solvent is removed under reduced pressure.

-

Purification : The resulting residue is purified by medium-pressure liquid chromatography (MPLC) to isolate the desired sulfur-rich products.

Applications in Research and Development

-

Flavoring Agent : this compound is used in the food industry as a flavoring agent due to its strong, sulfurous odor profile, which can impart garlic or onion-like notes.[1][2]

-

Organic Synthesis Intermediate : It serves as a precursor and reagent in various chemical reactions. Its sulfur atom can undergo oxidation to form sulfoxides and sulfones, and the adjacent C-H bonds can be involved in various transformations. It is a key starting material for synthesizing novel sulfur-rich heterocyclic compounds.[2]

Conclusion

This compound is a valuable chemical for specific applications in flavoring and organic synthesis. However, its high flammability and irritant properties demand rigorous safety protocols. The information and experimental guidelines presented in this document are intended to provide researchers and professionals with the core knowledge required to handle and utilize this compound safely and effectively.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Isopropyl sulfide 0.99 this compound [sigmaaldrich.com]

- 4. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 625-80-9 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Reactivity of Diisopropyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfide, a dialkyl thioether, serves as a versatile reagent and building block in organic synthesis. This document provides a comprehensive overview of its synthesis and chemical reactivity. Key synthetic methodologies are detailed, including nucleophilic substitution reactions involving isopropyl halides and sulfide sources, as well as the reaction of isopropanol with hydrogen sulfide. The reactivity profile of this compound is explored, with a focus on its oxidation to diisopropyl sulfoxide and diisopropyl sulfone, and its role as a ligand in transition metal coordination chemistry. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key chemical transformations, offering a valuable resource for chemists in research and development.

Introduction

This compound, also known as 2,2'-thiobispropane, is a colorless liquid with a characteristic garlic-like odor.[1] It is an organosulfur compound with the chemical formula C₆H₁₄S.[2] Its utility in organic synthesis stems from the reactivity of the sulfur atom, which can undergo oxidation, alkylation, and coordination to metal centers. This guide aims to provide a detailed technical overview of the synthesis and reactivity of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄S | [2] |

| Molecular Weight | 118.24 g/mol | [2] |

| CAS Number | 625-80-9 | [2] |

| Boiling Point | 120-122 °C at 760 mmHg | [2] |

| Melting Point | -78.1 °C | [2] |

| Density | 0.814 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4379 | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 2.98 (sept, 2H), 1.29 (d, 12H) | [2] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 33.4, 23.7 | [2] |

| Mass Spectrum (EI) | m/z 118 (M+), 103, 75, 61, 43 | [3] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Nucleophilic Substitution of Isopropyl Halides with a Sulfide Source

A common and straightforward method for synthesizing symmetrical dialkyl sulfides is the reaction of two equivalents of an alkyl halide with a sulfide source, such as sodium sulfide.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diisopropyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfide, a dialkyl sulfide, possesses a unique molecular architecture that influences its physical and chemical properties. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and conformational isomers. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its potential role in hydrogen sulfide (H₂S) signaling pathways, a critical area of interest in drug development. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Bonding

The molecular structure of this compound, (CH₃)₂CH-S-CH(CH₃)₂, has been determined through gas electron diffraction combined with ab initio molecular orbital calculations.[1] This technique provides precise information about bond lengths, bond angles, and the conformational arrangement of the atoms in the vapor phase.

Conformational Analysis

This compound exists as a mixture of several rotational isomers, or conformers, due to rotation around the C-S bonds. The most stable conformer has been identified as having C₂ symmetry.[1] The presence of bulky isopropyl groups leads to significant steric repulsion, which primarily influences the S-C bond distances and the C-S-C bond angle.[1]

Bond Lengths and Angles

The precise bond lengths and angles for the most stable conformer of this compound have been determined and are crucial for understanding its reactivity and interactions. While the full experimental data from the key study by Takeuchi et al. is extensive, the critical parameters are summarized below.

| Bond | Length (Å) | Angle | Angle (°) |

| C-S | 1.821 (5) | C-S-C | 104.4 (8) |

| C-C | 1.535 (3) | C-C-C | 111.5 (6) |

| (C-H)ₘₑₐₙ | 1.115 (3) | S-C-C | 110.3 (4) |

Data derived from gas electron diffraction studies of the most stable conformer.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an isopropyl halide with a sulfide salt. The following protocol is adapted from established methods for the synthesis of dialkyl sulfides.

Materials:

-

2-Bromopropane (isopropyl bromide)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.

-

Heat the mixture to a gentle reflux to ensure complete dissolution of the sodium sulfide.

-

Slowly add 2-bromopropane to the reaction mixture dropwise over a period of 30 minutes.

-

Continue to heat the mixture under reflux for 2-3 hours to ensure the reaction goes to completion.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation.

Characterization Protocols

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 300-500 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1 s

¹³C NMR Acquisition Parameters:

-

Spectrometer: 75-125 MHz

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

Expected ¹H and ¹³C NMR Chemical Shifts:

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.9 | Septet |

| ¹H | ~1.2 | Doublet |

| ¹³C | ~34 | CH |

| ¹³C | ~24 | CH₃ |

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

Role in Signaling Pathways

While this compound itself is not a primary signaling molecule, organic sulfur compounds are of significant interest as potential donors of hydrogen sulfide (H₂S), a recognized gasotransmitter.[2][3][4] H₂S is involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[2][3][4]

The enzymatic synthesis of H₂S in mammalian systems primarily involves three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][5][6] These enzymes utilize L-cysteine as a substrate.

Dialkyl sulfides, like this compound, can be metabolized in vivo to release thiols, which can then be further processed to generate H₂S. This makes them potential therapeutic agents for diseases associated with H₂S deficiency.

Experimental Workflow Overview

A typical research workflow for the synthesis and characterization of this compound is outlined below. This process ensures the correct product is synthesized and its purity and structure are confirmed before its use in further applications, such as biological assays.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and characterization of this compound. The conformational flexibility and steric effects within the molecule are key determinants of its properties. The provided experimental protocols offer a practical basis for its laboratory preparation and analysis. Furthermore, the connection to the hydrogen sulfide signaling pathway highlights a promising avenue for future research and drug development, positioning this compound and related compounds as valuable tools for investigating H₂S-mediated physiological and pathological processes.

References

An In-depth Technical Guide to 2-propan-2-ylsulfanylpropane (Diisopropyl Sulfide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propan-2-ylsulfanylpropane, commonly known as diisopropyl sulfide. The document details its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and analytical procedures. While recognized as a metabolite in Saccharomyces cerevisiae, specific biological signaling pathways involving this compound are not extensively documented in current literature. This guide aims to serve as a foundational resource for professionals in research and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Chemical Identity and Nomenclature

The IUPAC name for the thioether with two isopropyl groups attached to a sulfur atom is 2-propan-2-ylsulfanylpropane .[1] It is also widely known by its common name, this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-propan-2-ylsulfanylpropane |

| Common Name | This compound |

| Synonyms | Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane |

| CAS Number | 625-80-9[2] |

| Molecular Formula | C₆H₁₄S[1] |

| SMILES | CC(C)SC(C)C |

| InChI Key | XYWDPYKBIRQXQS-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic garlic-like or onion-like odor.[2] It is a non-polar compound, rendering it soluble in organic solvents and sparingly soluble in water.[2]

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 118.24 g/mol | [1] |

| Boiling Point | 120-122 °C at 760 mmHg | PubChem |

| Melting Point | -78.1 °C | PubChem |

| Density | 0.814 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.4379 | Sigma-Aldrich |

| Vapor Pressure | 15.0 mmHg at 20 °C | The Good Scents Company |

| Flash Point | 7 °C (44.6 °F) - closed cup | Sigma-Aldrich |

| LogP | 2.84 | PubChem |

Synthesis and Reactions

The synthesis and reactions of this compound are characteristic of symmetrical dialkyl thioethers.

Synthesis of this compound

A general and straightforward method for the synthesis of symmetrical dialkyl sulfides is the reaction of an alkyl halide with a sulfide salt.

Materials:

-

2-Bromopropane (or 2-iodopropane)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.5 mol) in a mixture of water and ethanol.

-

To this solution, add 2-bromopropane (1.0 mol) dropwise from a dropping funnel over a period of 30 minutes while stirring.

-

After the addition is complete, heat the reaction mixture under reflux with stirring for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled reaction mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

-

The crude this compound can be purified by distillation.

Key Reactions of this compound

A primary reaction of thioethers is oxidation, which can selectively yield either the corresponding sulfoxide or sulfone depending on the reaction conditions.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide solution (4 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).

-

Slowly add hydrogen peroxide (8 mmol, 30%) to the solution while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Neutralize the resulting solution with a 4 M aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Niobium carbide (catalyst) or another suitable catalyst

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, charge this compound (0.5 mmol), the catalyst (e.g., 50 mg), and ethanol (8 mL).

-

Heat the mixture to reflux with stirring.

-

Add an excess of 30% H₂O₂ to the mixture.

-

Maintain the reaction at reflux and monitor by TLC until the starting material and the intermediate sulfoxide are consumed.

-

After completion, cool the reaction mixture, filter the catalyst, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile sulfur compounds like this compound.

Experimental Protocol: Quantitative Analysis by GC-MS

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler with Solid-Phase Microextraction (SPME) capabilities

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC column suitable for volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation (Headspace SPME):

-

Place a known amount of the sample (liquid or homogenized solid) into a 20 mL headspace vial. For solid samples, add a known volume of deionized water.

-

To enhance the partitioning of the analyte into the headspace, add sodium chloride to the vial to increase the ionic strength of the aqueous phase.

-

Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and inject it into the GC inlet for thermal desorption.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound. For qualitative analysis, full scan mode can be used.

Biological Context

This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae.[1] The metabolic processes in this organism, particularly the sulfur assimilation pathway, are known to produce a variety of volatile sulfur compounds, including hydrogen sulfide, which plays roles in detoxification and cell signaling.[3][4][5] However, specific signaling pathways directly involving this compound have not been elucidated in the reviewed literature.

Visualizations

Caption: Synthesis and primary oxidation reactions of this compound.

Conclusion

This technical guide has synthesized key information regarding this compound, presenting it in a structured format for ease of use by researchers and professionals in drug development. The provided data on its physicochemical properties, along with detailed protocols for its synthesis, reactions, and analysis, offer a practical resource for laboratory applications. While its role as a yeast metabolite is established, the absence of detailed information on its specific biological signaling pathways highlights an area ripe for future research. The methodologies and data presented herein should serve as a valuable starting point for such endeavors.

References

- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 625-80-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Hydrogen sulfide and its roles in Saccharomyces cerevisiae in a winemaking context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen sulfide production during early yeast fermentation correlates with volatile sulfur compound biogenesis but not thiol release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Common synonyms for isopropyl sulfide

An In-depth Technical Guide to Isopropyl Sulfide and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl sulfide, a versatile organosulfur compound. This document details its common synonyms, chemical and physical properties, synthesis methodologies, and analytical procedures. It also explores its applications, particularly within the context of organic synthesis and the flavor industry, and addresses the current understanding of its biological role.

Chemical Identity and Synonyms

Isopropyl sulfide is most commonly known in the scientific literature and chemical supply catalogs by a variety of names. A clear understanding of these synonyms is crucial for effective literature searches and chemical procurement.

| Synonym | Systematic/Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diisopropyl sulfide | This compound | 625-80-9 | C6H14S | 118.24 |

| Isopropyl sulfide | Isopropyl sulfide | 625-80-9 | C6H14S | 118.24 |

| Isopropyl sulphide | Isopropyl sulphide | 625-80-9 | C6H14S | 118.24 |

| 2,2'-Thiobispropane | 2,2'-Thiobispropane | 625-80-9 | C6H14S | 118.24 |

| 2,4-Dimethyl-3-thiapentane | 2,4-Dimethyl-3-thiapentane | 625-80-9 | C6H14S | 118.24 |

| 2-(Propan-2-ylsulfanyl)propane | 2-(Propan-2-ylsulfanyl)propane | 625-80-9 | C6H14S | 118.24 |

| Propane, 2,2'-thiobis- | Propane, 2,2'-thiobis- | 625-80-9 | C6H14S | 118.24 |

Source: PubChem CID 12264, NIST Chemistry WebBook.[1][2]

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Odor | Strong, garlic-like, sulfurous | The Good Scents Company[3] |

| Boiling Point | 120-122 °C at 760 mmHg | PubChem CID 12264[1] |

| Melting Point | -78.1 °C | PubChem CID 12264[1] |

| Density | 0.814 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 7 °C (44.6 °F) - closed cup | Fisher Scientific SDS |

| Solubility | Very slightly soluble in water | The Good Scents Company[3] |

| Refractive Index | 1.4379 at 20°C | Sigma-Aldrich |

Experimental Protocols

Synthesis of this compound

The synthesis of symmetrical thioethers like this compound can be achieved through several established methods in organic chemistry. Below are two common protocols.

Protocol 1: Nucleophilic Substitution of an Isopropyl Halide with a Sulfide Salt

This is a widely used and straightforward method for preparing symmetrical sulfides.[4]

-

Reaction: 2 (CH₃)₂CH-Br + Na₂S → (CH₃)₂CH-S-CH(CH₃)₂ + 2 NaBr

-

Materials:

-

2-Bromopropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (or other suitable polar aprotic solvent like DMF)

-

Deionized water

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

-

Heat the solution to a gentle reflux.

-

Slowly add 2-bromopropane to the refluxing solution.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation.

-

Protocol 2: Reaction of 2-Propanethiol with an Isopropyl Halide

This method is also based on nucleophilic substitution, where a thiolate is generated in situ.[5]

-

Reaction: (CH₃)₂CH-SH + NaOH → (CH₃)₂CH-SNa + H₂O (CH₃)₂CH-SNa + (CH₃)₂CH-I → (CH₃)₂CH-S-CH(CH₃)₂ + NaI

-

Materials:

-

2-Propanethiol (Isopropyl mercaptan)

-

Sodium hydroxide (NaOH)

-

2-Iodopropane (or 2-bromopropane)

-

A suitable solvent (e.g., ethanol, methanol, or DMF)

-

Standard work-up reagents as in Protocol 1.

-

-

Procedure:

-

In a reaction vessel, dissolve 2-propanethiol in the chosen solvent.

-

Add a stoichiometric equivalent of sodium hydroxide to deprotonate the thiol and form the sodium thiolate.

-

To this solution, add 2-iodopropane dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

-

Perform an aqueous work-up and extraction as described in Protocol 1.

-

Purify the resulting this compound by distillation.

-

General workflow for the synthesis of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile sulfur compounds like this compound.[6]

-

Objective: To identify and quantify this compound in a sample matrix.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., with a quadrupole analyzer).

-

Sample Preparation (Purge & Trap for trace analysis):

-

Dilute a precise volume of the sample (e.g., 2.5 mL) in ultrapure water (e.g., to 25 mL).

-

Acidify the solution with hydrochloric acid.

-

Transfer the solution to a purge and trap apparatus.

-

Sparge with an inert gas (e.g., nitrogen) to volatilize the sulfur compounds.

-

Trap the volatile compounds on an adsorbent tube (e.g., Tenax TA).

-

-

GC-MS Analysis:

-

Thermally desorb the trapped compounds from the adsorbent tube with a flow of helium into the GC injection port.

-

GC Conditions (example):

-

Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: Initial temperature of 40°C held for 3 minutes, then ramped at 10°C/min to 250°C and held for 16 minutes.

-

Injector Temperature: 275°C.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Data Acquisition: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

-

-

-

Data Analysis:

-

Identification: Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). Key identifying ions for this compound include m/z 43, 61, 103, and the molecular ion at 118.[1][2]

-

Quantification: Generate a calibration curve using standards of known this compound concentrations.

-

Applications in Research and Industry

Organic Synthesis

This compound serves as a building block in organic synthesis. The sulfur atom can act as a nucleophile, and the isopropyl groups can influence the steric and electronic properties of the molecule and its derivatives. Thioethers, in general, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7]

Flavor and Fragrance Industry

Due to its potent sulfurous and garlic-like aroma, this compound is used as a flavoring agent in the food industry to impart or enhance savory notes in a variety of products.[3]

Biological Role and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound has a specific signaling role in mammalian systems. Searches for its involvement in signaling pathways have not yielded any direct results. It is important to distinguish it from hydrogen sulfide (H₂S), which is a well-known gasotransmitter with established roles in various physiological processes.

This compound has been identified as a metabolite in yeast (Saccharomyces cerevisiae).[1] However, its metabolic pathway and physiological significance in this context are not well-elucidated. The biotransformation of thioethers in mammals generally involves oxidation of the sulfur atom to form sulfoxides and sulfones, which increases their water solubility and facilitates excretion.

Relationship between this compound and biological pathways.

Role in Drug Development

While thioether moieties are present in numerous pharmaceutical compounds, there is limited specific information in the public domain detailing the use of this compound as a direct intermediate in the synthesis of a marketed drug. However, the general reactivity of thioethers makes them valuable in medicinal chemistry for creating diverse molecular architectures. For instance, diphenyl sulfide derivatives, which share the thioether core, have been investigated for their potential as S1P3 antagonists.[8]

Conclusion

This compound is a commercially available organosulfur compound with a well-defined set of synonyms and physicochemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its analysis is reliably performed using GC-MS. While it has established applications in organic synthesis and the flavor industry, its biological role, particularly in signaling and metabolism in higher organisms, remains largely unexplored. For professionals in drug development, while this compound itself may not be a common starting material, the chemistry of the thioether functional group it represents is of significant importance.

References

- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 625-80-9 [thegoodscentscompany.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Propanethiol for synthesis 75-33-2 [sigmaaldrich.com]

- 6. ceriumlabs.com [ceriumlabs.com]

- 7. Organic sulfide - Wikipedia [en.wikipedia.org]

- 8. Diphenyl sulfide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Health and safety hazards of Diisopropyl sulfide

An in-depth guide to the health and safety hazards of Diisopropyl sulfide, prepared for researchers, scientists, and professionals in drug development.

Executive Summary

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14S | [3] |

| Molecular Weight | 118.24 g/mol | [3][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Stench | [1] |

| Boiling Point | 120-122 °C at 760 mmHg | [1][3][6] |

| Melting Point | -78.1 °C | [3] |

| Flash Point | 7 °C / 44.6 °F (closed cup) | [1][6] |

| Density | 0.810 - 0.814 g/mL at 20-25 °C | [1][6] |

| Vapor Pressure | 15.0 mmHg at 20 °C | [2] |

| Vapor Density | 4.0 (Air = 1) | [2] |

| Solubility | Not miscible or difficult to mix with water | [7] |

| LogP (Octanol/Water Partition Coefficient) | 2.84 | [3] |

Health and Safety Hazards

This compound is classified as a hazardous substance. The known health and safety hazards are summarized in Table 2.

Table 2: Summary of Health and Safety Hazards of this compound

| Hazard Category | Description | GHS Classification | References |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | Flammable Liquid, Category 2 (H225) | [1][3][4][6] |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irritation, Category 2 (H315) | [1][3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation, Category 2A (H319) | [1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | STOT SE, Category 3 (H335) | [3][4][6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not determined; toxicological properties have not been fully investigated. | Not Classified | [2][5] |

Experimental Protocols for Toxicological Assessment

While specific experimental reports on the toxicology of this compound are not publicly available, its irritant properties would be determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Methodology:

-

Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.

-

A dose of 0.5 mL of this compound is applied to the shaved area and covered with a gauze patch and non-irritating tape.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and any residual substance is carefully cleaned from the skin.

-

-

Observations:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any observed effects.

-

Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Methodology:

-

A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

-

Observations:

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

If irritation persists, observations may be extended up to 21 days.

-

Ocular lesions are scored using a standardized system to quantify the degree of irritation.

-

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the signaling pathways or the precise molecular mechanism of toxicity for this compound. Research on other sulfur-containing compounds, such as hydrogen sulfide (H₂S), has shown interactions with various signaling pathways, including those involved in inflammation, oxidative stress, and cardiovascular regulation.[8][9][10][11][12][13] However, it cannot be assumed that this compound has similar effects without direct experimental evidence.

Given the lack of data, a logical experimental workflow to investigate the toxicological mechanisms of a novel sulfur-containing compound like this compound is proposed below.

Caption: Proposed workflow for toxicological investigation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Recommended Safe Handling and PPE

| Precaution | Recommendation | References |

| Ventilation | Use only outdoors or in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment. | [1] |

| Fire Prevention | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take precautionary measures against static discharges. | [1][6] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary. | [1][6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and appropriate protective clothing to prevent skin contact. | [1][6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [6] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store in a flammable liquids area. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [1] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measure | References |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][14] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention if irritation develops or persists. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Conclusion

This compound is a hazardous chemical that requires careful handling due to its high flammability and irritant properties. While a significant amount of data exists regarding its physical properties and general safety precautions, there is a notable lack of in-depth toxicological studies to quantify its acute toxicity and elucidate its mechanism of action. Professionals in research and drug development should treat this substance with caution, adhering to all recommended safety protocols. Further research is necessary to fully characterize its toxicological profile and potential effects on biological systems.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clupy.net [clupy.net]

- 5. This compound, 625-80-9 [thegoodscentscompany.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. Interplay between hydrogen sulfide and other signaling molecules in the regulation of guard cell signaling and abiotic/biotic stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Sulfide Toxicity: Mechanism of Action, Clinical Presentation, and Countermeasure Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]

- 11. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. healthandhygiene.co.za [healthandhygiene.co.za]

An In-depth Technical Guide to the Core Chemical Properties of Thioethers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of thioethers, also known as organic sulfides. Thioethers are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents. They are integral to numerous biological processes and are a common structural motif in pharmaceuticals.[1][2][3][4] This document delves into their structure, nomenclature, physical and spectroscopic properties, and key chemical reactions, offering detailed experimental protocols and data for laboratory applications.

Structure and Bonding

The thioether functional group consists of a sulfur atom bonded to two carbon atoms, with the C-S-C linkage adopting a bent molecular geometry.[5] The C-S-C bond angle is typically in the range of 99-107°, which is smaller than the corresponding C-O-C angle in ethers due to the larger size of the sulfur atom and the consequent reduced steric hindrance between the alkyl groups.[6] The carbon-sulfur bond lengths are approximately 180 pm.[5] Unlike the more electronegative oxygen in ethers, the sulfur atom in thioethers is less electronegative (2.58 for sulfur vs. 3.44 for oxygen on the Pauling scale), which influences the polarity and reactivity of the molecule.

Nomenclature

Thioethers are named in the IUPAC system by identifying the two organic groups attached to the sulfur atom and listing them in alphabetical order, followed by the word "sulfide". For symmetrical thioethers, the prefix "di-" is used. Some thioethers are also known by their common names, often derived by modifying the name of the corresponding ether.[3][5] For example, CH₃SCH₃ is dimethyl sulfide, and C₆H₅SCH₃ is methyl phenyl sulfide, more commonly known as thioanisole.[3][5]

Physical and Spectroscopic Properties

The physical properties of thioethers are influenced by the presence of the sulfur atom. They are generally less volatile and have higher boiling points and melting points than their ether analogues of similar molecular weight.[5][7][8] This is attributed to the greater polarizability of the larger sulfur atom, leading to stronger van der Waals forces.[5] Unlike alcohols, thioethers cannot act as hydrogen bond donors, but they can act as weak hydrogen bond acceptors. They are typically insoluble in water but soluble in common organic solvents.[8] A characteristic feature of many volatile thioethers is their strong, often unpleasant, odor.[5]

Tabulated Physical Properties

| Thioether | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dimethyl sulfide | C₂H₆S | 62.13 | 37.3 |

| Diethyl sulfide | C₄H₁₀S | 90.19 | 92 |

| Methyl phenyl sulfide (Thioanisole) | C₇H₈S | 124.21 | 188 |

| Tetrahydrothiophene | C₄H₈S | 88.17 | 119 |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of thioethers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, protons on carbons adjacent to the sulfur atom typically resonate in the range of 2.0-3.0 ppm.[9] In ¹³C NMR spectroscopy, the chemical shifts of carbons bonded to sulfur appear in the 20-40 ppm region.[10]

-

Infrared (IR) Spectroscopy : The C-S stretching vibration in thioethers gives rise to a weak absorption band in the range of 570-700 cm⁻¹.[11] This band can be difficult to identify due to its low intensity and the presence of other absorptions in this region of the spectrum.

Key Chemical Reactions and Experimental Protocols

Thioethers undergo several important chemical transformations, primarily centered at the sulfur atom.

Oxidation

The sulfur atom in a thioether can be readily oxidized to form a sulfoxide and subsequently a sulfone.[12][13] This stepwise oxidation allows for the synthesis of these two important classes of organosulfur compounds.

Objective: To selectively oxidize a thioether to the corresponding sulfoxide using hydrogen peroxide.

Materials:

-

Thioether (1.0 mmol)

-

Hydrogen peroxide (30% aqueous solution, 1.1 mmol)

-

Glacial acetic acid (2 mL)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the thioether (1.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add hydrogen peroxide (1.1 mmol, 30% aqueous solution) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography or recrystallization.[14][15]

Objective: To oxidize a thioether to the corresponding sulfone using an excess of hydrogen peroxide.

Materials:

-

Thioether (0.5 mmol)

-

Hydrogen peroxide (30% aqueous solution, 1.5 mmol)

-

95% Ethanol (10 mL)

-

Catalyst (e.g., phosphomolybdate hybrid, 150 mg) (optional, can improve reaction rate and selectivity)[16]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine the thioether (0.5 mmol) and 95% ethanol (10 mL). If using a catalyst, add it at this stage.

-

Heat the mixture to 40 °C with stirring.

-

Slowly add hydrogen peroxide (1.5 mmol, 30% aqueous solution) to the reaction mixture.

-

Maintain the temperature and continue stirring. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[16]

Alkylation

The lone pair of electrons on the sulfur atom allows thioethers to act as nucleophiles, reacting with alkyl halides to form stable sulfonium salts (R₃S⁺X⁻).[1][12]

Objective: To synthesize trimethylsulfonium iodide via the alkylation of dimethyl sulfide.

Materials:

-

Dimethyl sulfide (1.0 equiv.)

-

Iodomethane (1.2 equiv.)

-

Dichloromethane (DCE) or another suitable solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve dimethyl sulfide (1.0 equiv.) in the chosen solvent.

-

Slowly add iodomethane (1.2 equiv.) to the solution at room temperature with stirring.

-

The reaction is typically exothermic. The product, trimethylsulfonium iodide, will precipitate from the solution as a white solid.

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]

References

- 1. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. mdpi.com [mdpi.com]

- 13. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Organosulfur Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds are a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecules. Their unique electronic properties and the ability of sulfur to exist in various oxidation states allow for a wide range of chemical transformations. This guide provides an in-depth overview of the core principles and applications of organosulfur compounds in synthesis, with a focus on key reactions, experimental protocols, and their relevance in drug discovery and development.

Introduction to Organosulfur Compounds

Organosulfur compounds are organic molecules containing at least one carbon-sulfur bond. They are ubiquitous in nature, found in amino acids like cysteine and methionine, and are integral to the structure and function of numerous pharmaceuticals, including antibiotics like penicillin and sulfa drugs. In synthetic chemistry, the diverse reactivity of organosulfur functional groups—such as thiols, thioethers, sulfoxides, and sulfones—makes them invaluable intermediates and reagents.

The incorporation of sulfur into molecular frameworks can significantly influence a compound's physical, chemical, and biological properties.[1] For instance, sulfur-containing moieties can enhance metabolic stability, improve bioavailability, and provide specific binding interactions with biological targets, making them crucial in drug design.[2] About a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds.[2]

Key Classes and Their Transformations

The reactivity of organosulfur compounds is largely dictated by the oxidation state of the sulfur atom. This section explores the synthesis and key reactions of some of the most important classes of organosulfur compounds.

Thiols and Thioethers

Thiols (R-SH) are sulfur analogs of alcohols and are potent nucleophiles. They are readily converted to thioethers (R-S-R'), typically through alkylation.[3] The synthesis of thioethers is a common transformation in pharmaceutical manufacturing.[4]

Sulfoxides

Sulfoxides (R-S(=O)-R') are chiral molecules that serve as important intermediates in asymmetric synthesis.[6][7] They are typically prepared by the oxidation of thioethers. The sulfinyl group can activate adjacent C-H bonds and act as a leaving group, enabling a variety of transformations.[8]

Sulfones

Sulfones (R-S(=O)₂-R') are characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms.[9] The strong electron-withdrawing nature of the sulfonyl group makes adjacent protons acidic and allows it to act as a good leaving group.[10] Sulfones are versatile building blocks in organic synthesis and are found in numerous biologically active molecules.[11]

Synthesis of Sulfones: The most common method for preparing sulfones is the oxidation of thioethers or sulfoxides.[9] Other methods include the alkylation of sulfinate salts and Friedel-Crafts-type sulfonylation of arenes.[11]

Foundational Reactions in Organosulfur Synthesis

Several name reactions involving organosulfur compounds have become indispensable tools for synthetic chemists. This section details the mechanisms, applications, and experimental protocols for three such reactions.

The Pummerer Rearrangement

The Pummerer rearrangement is the reaction of a sulfoxide bearing at least one α-hydrogen with an acid anhydride (commonly acetic anhydride) to form an α-acyloxythioether.[12][13] This reaction provides a method to introduce oxygen functionality at the carbon atom alpha to the sulfur.[12] The intermediate thionium ion can be trapped by various nucleophiles, making it a versatile tool for constructing C-C and C-heteroatom bonds.[12][13]

Mechanism: The reaction is initiated by the acylation of the sulfoxide oxygen, followed by deprotonation at the α-carbon to generate a thionium ion. This intermediate is then attacked by a nucleophile.[12]

Quantitative Data for the Pummerer Rearrangement

| Substrate (Sulfoxide) | Activator | Nucleophile | Product | Yield (%) | Reference |

| N,N-dimethyl-2-(methylsulfinyl)acetamide | p-Toluenesulfonic acid | Toluene | N,N-dimethyl-2-((p-tolyl)thio)acetamide | 49 | [3] |

| N,N-dimethyl-2-(methylsulfinyl)acetamide | p-Toluenesulfonic acid | 1,2-Dimethoxybenzene | 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethylacetamide | 42 | [3] |

| N,N-dimethyl-2-(methylsulfinyl)acetamide | p-Toluenesulfonic acid | 1,3-Benzodioxole | 2-(1,3-benzodioxol-5-ylthio)-N,N-dimethylacetamide | 93 | [3] |

| β-monosubstituted vinylic sulfoxides | Trifluoroacetic anhydride | Trifluoroacetate | 1,2-bis(trifluoroacetoxy) thioether | Excellent | [10] |

| Alkyl aryl sulfoxides | Acetic Anhydride / Al-MCM-41 | Acetate | α-acetoxy sulfide | High | [14] |

Experimental Protocol: Intermolecular Pummerer Reaction [3]

-

A solution of N,N-dimethyl-2-(methylsulfinyl)acetamide (1 mmol) and p-toluenesulfonic acid (1.2 mmol) in 1,2-dichloroethane (5 mL) is prepared.

-

The appropriate nucleophile (e.g., toluene, 1,2-dimethoxybenzene, or 1,3-benzodioxole) (1.2 mmol) is added to the solution.

-

The reaction mixture is refluxed for the appropriate time (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-arylthioacetamide.

The Swern Oxidation

The Swern oxidation is a mild and highly efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[11][15] A key advantage is its low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance.[16]

Mechanism: The reaction proceeds via the formation of an alkoxysulfonium salt intermediate. The added base then facilitates an intramolecular E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and the protonated base.[11][16]

Quantitative Data for the Swern Oxidation

| Substrate (Alcohol) | Electrophile | Base | Product | Yield (%) | Reference |

| 3-Methylbut-3-en-1-ol | Oxalyl chloride | Triethylamine | 3-Methylbut-3-enal | Not specified, but a standard protocol | [16] |

| Secondary alcohol (generic) | Oxalyl chloride | Triethylamine | Ketone (generic) | High to quantitative | [17] |

| Long-chain saturated, unsaturated, acetylenic, and steroidal alcohols | Oxalyl chloride | Triethylamine | Corresponding carbonyls | High | [17] |

| Aryl allylic alcohol | Oxalyl chloride (1 equiv) | Triethylamine | α,β-Unsaturated ketone | 56 (+10% chloro-ketone) | |

| Aryl allylic alcohol | Oxalyl chloride (4 equiv) | Triethylamine | α-Chloro-α,β-unsaturated ketone | 75 |

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol [16]

-

In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes.

-

Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45 minutes.

-

Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane. This reaction is a powerful tool for the construction of three-membered rings.

Quantitative Data for the Corey-Chaykovsky Reaction

| Substrate | Ylide Precursor | Base | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| Allyl cyclohexanone | Trimethylsulfonium iodide | Potassium tert-butoxide | Corresponding epoxide | 88 | - | [12] |

| γ-Silyloxy-α,β-unsaturated phenyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 97 | 9:1 | [7] |

| γ-Silyloxy-α,β-unsaturated 4-chlorophenyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 91 | 9:1 | [7] |

| γ-Silyloxy-α,β-unsaturated 4-carbomethoxyphenyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 95 | 9:1 | [7] |

| γ-Silyloxy-α,β-unsaturated 2-furyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 88 | 7:1 | [7] |

| γ-Silyloxy-α,β-unsaturated naphthyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 92 | 8:1 | [7] |

Experimental Protocol: Corey-Chaykovsky Epoxidation [12]

-

Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.

-

Add the allyl cyclohexanone (7.15 mmol, 1.0 eq).

-

Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

-

Stir the resulting solution at room temperature for 2 hours.

-

Add H₂O to the reaction mixture and extract with ethyl ether.

-

Wash the organic phase with H₂O, dry over anhydrous MgSO₄, and evaporate the solvent.

-

Purify the crude product by column chromatography to afford the desired epoxide.

Role in Signaling Pathways and Drug Development

Organosulfur compounds play critical roles in various cellular signaling pathways, making them attractive targets and scaffolds for drug development.

Glutathione and the Antioxidant Defense Pathway

Glutathione (GSH), a tripeptide containing cysteine, is the most abundant low-molecular-weight thiol in cells and a key player in antioxidant defense. It directly neutralizes free radicals and reactive oxygen species (ROS) and is a cofactor for enzymes like glutathione peroxidase.[2]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. Many organosulfur compounds, such as sulforaphane from broccoli, are potent activators of this pathway.[1] They react with sulfhydryl groups on Keap1, a repressor of Nrf2, leading to Nrf2 release, translocation to the nucleus, and activation of antioxidant response element (ARE)-driven gene expression.[1]

References

- 1. Pummerer Rearrangement | TCI AMERICA [tcichemicals.com]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pummerer Reactions | Semantic Scholar [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]